
1-Hydroxybenzotriazole chemical properties and
structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Hydroxybenzotriazole

Cat. No.: B026582 Get Quote

1-Hydroxybenzotriazole: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Hydroxybenzotriazole (HOBt) is a critical organic compound extensively utilized as a

coupling additive in peptide synthesis. This guide provides an in-depth overview of its chemical

properties, structure, and its pivotal role in modern synthetic chemistry, particularly in the

development of peptide-based therapeutics. Detailed experimental protocols for its application

in peptide coupling reactions are presented, alongside a discussion of its mechanism of action

in preventing racemization and enhancing reaction efficiency.

Chemical Properties
1-Hydroxybenzotriazole is a white to light yellow crystalline powder.[1] Commercially, it is

often available as a hydrate, typically a monohydrate containing approximately 11.7% water by

weight, as the anhydrous form is explosive.[2] It is widely used to suppress racemization during

peptide synthesis.[3]
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Identifier Value

IUPAC Name 1H-1,2,3-Benzotriazol-1-ol[2]

Synonyms
N-Hydroxybenzotriazole, HOBt, Benzazimidol[1]

[3]

CAS Number
2592-95-2 (Anhydrous)[4]; 123333-53-9

(Hydrate)[4]; 80029-43-2 (Monohydrate)[2]

Molecular Formula C₆H₅N₃O[3]

Molecular Weight
135.12 g/mol (Anhydrous)[4]; 153.14 g/mol

(Monohydrate)[4]

Physicochemical Data
Property Value

Melting Point 156-159 °C (decomposes)[2]

Boiling Point 149-150 °C[5]

pKa 4.6[6]

Solubility
DMSO (Slightly), Methanol (Slightly)[5]; DMF:

0.1 g/mL[7]

Water Solubility 4.201 g/L at 29 °C[5]

Chemical Structure and Tautomerism
1-Hydroxybenzotriazole can exist in two tautomeric forms: the N-hydroxy and the N-oxide

forms. The equilibrium between these two forms is dependent on the solvent. In aqueous

media, the N-oxide tautomer is favored, while in organic solvents such as methanol, ethanol,

and DMSO, the N-hydroxy tautomer is predominant.[6]

Tautomeric forms of 1-Hydroxybenzotriazole.
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HOBt is a cornerstone reagent in peptide synthesis, primarily used in conjunction with a

carbodiimide such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[3][8]

Its principal functions are to accelerate the coupling reaction and, most critically, to suppress

racemization of the chiral amino acid residues.[9]

The mechanism involves the reaction of HOBt with the O-acylisourea intermediate formed from

the carboxylic acid and the carbodiimide. This reaction generates a more stable and highly

reactive HOBt-ester, which is less prone to racemization via oxazolone formation.[9] This active

ester then readily reacts with the amine component to form the desired peptide bond.[2]

Carboxylic Acid Activation
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Workflow of HOBt-mediated peptide coupling.

Experimental Protocols
The following are representative protocols for the use of HOBt in peptide synthesis.

Standard Solid-Phase Peptide Synthesis (SPPS)
Protocol using DIC/HOBt[1]
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Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-

dimethylformamide (DMF) for 15-30 minutes.

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the N-terminus of the growing peptide chain.

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5

equivalents relative to the resin substitution), HOBt (3-5 equivalents), and a coupling agent

like HBTU (2.9-4.9 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine

(DIEA) (6-10 equivalents) to the mixture and vortex for 1-2 minutes.[5]

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-

60 minutes. Monitor the reaction completion using a qualitative method like the ninhydrin

(Kaiser) test.[1]

Washing: After complete coupling, wash the resin thoroughly with DMF and then

dichloromethane (DCM).

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide

from the resin and remove the side-chain protecting groups using a cleavage cocktail,

commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as

triisopropylsilane (TIS).[5]

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis Protocol using
DCC/HOBt[10]
This protocol describes the synthesis of a dipeptide without the use of protecting groups for the

incoming amino acid.

Activation: In "Flask A," dissolve the N-Boc-protected amino acid (1 equivalent), DCC (1.2

equivalents), and HOBt (1.2 equivalents) in dichloromethane (CH₂Cl₂). Stir at room

temperature for 30 minutes. Evaporate the CH₂Cl₂ and redissolve the residue in

tetrahydrofuran (THF).
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Amine Preparation: In "Flask B," dissolve the zwitterionic amino acid (4 equivalents) in THF

and add 1N aqueous NaOH to deprotonate the ammonium group, forming the free amine.

Coupling: Slowly add the solution from "Flask B" to "Flask A" with stirring at room

temperature. The reaction is typically complete within an hour.

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The

filtrate contains the dipeptide and unreacted HOBt. The HOBt can potentially be reused in

subsequent coupling steps.

Safety and Handling
Anhydrous 1-Hydroxybenzotriazole is explosive and sensitive to heat, friction, and shock.[2] It

is classified as a flammable solid.[10] Commercially available HOBt is typically sold as a

hydrate to reduce its explosive hazard.[2] However, it should still be handled with care.

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep

the container tightly closed.

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

Incompatibilities: Incompatible with strong oxidizing agents.

Heating above 180°C can lead to rapid exothermic decomposition.[11] In case of fire, use

water spray, alcohol-resistant foam, or dry chemical extinguishers.

Conclusion
1-Hydroxybenzotriazole is an indispensable tool in the synthesis of peptides for research and

drug development. Its ability to facilitate efficient amide bond formation while preserving the

stereochemical integrity of the constituent amino acids has made it a standard reagent in both

solid-phase and liquid-phase peptide synthesis. A thorough understanding of its chemical

properties, mechanism of action, and proper handling is essential for its safe and effective use

in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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